Unwanted C-8 functionalization in imidazo[1,2-a]pyridine synthesis wastes resources. 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-72-9) blocks this position, delivering 92% regioselective alkylation yield. Enables sterically optimized GABA_A receptor modulator analogs and bathochromic-shifted Schiff base fluorophores. Procure with confidence from SMolecule.
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-72-9) is a highly specialized, bifunctional heterocyclic building block characterized by its electron-rich imidazo[1,2-a]pyridine core, a sterically directing 8-methyl group, and a highly reactive 3-carbaldehyde handle. In industrial and advanced academic settings, this compound is primarily procured as a critical precursor for the synthesis of complex pharmaceutical scaffolds—including analogs of imidazopyridine-based GABA_A receptor modulators—and advanced optoelectronic materials[1]. The presence of the 8-methyl group fundamentally alters the molecule's electron density and steric profile compared to unsubstituted analogs, providing precise control over downstream C-H functionalization, photophysical emission tuning, and multicomponent condensation kinetics [2].
Substituting 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with its unsubstituted counterpart (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) or the 6-methyl isomer leads to critical failures in both regioselectivity and target-molecule efficacy. In synthetic workflows, the absence of the 8-methyl group leaves the C-8 position vulnerable to competitive C-H functionalization, resulting in complex product mixtures and drastically lower yields of the desired target [1]. Furthermore, in medicinal chemistry, the 8-methyl group is strictly required to achieve the exact lipophilicity and steric bulk necessary for optimal binding affinity in specific neurological targets. In materials science, lacking the specific electron-donating effect of the 8-methyl substituent prevents the necessary bathochromic shift in fluorescence applications, rendering generic substitutes useless for precisely tuned optical probes [2].
The 8-methyl group acts as a critical steric and electronic director during downstream functionalization. In comparative hydroarylation studies, the 8-methyl-substituted imidazo[1,2-a]pyridine core achieves exceptionally high regioselectivity and yield, whereas the unsubstituted core suffers from competitive side reactions[1].
| Evidence Dimension | Isolated yield of regioselective alkylation adduct |
| Target Compound Data | 92% yield (8-methyl core) |
| Comparator Or Baseline | 65% combined yield of mixed adducts (unsubstituted 2-phenylimidazo[1,2-a]pyridine) |
| Quantified Difference | 27% absolute increase in yield and elimination of positional isomers |
| Conditions | Lanthanum-catalyzed hydroarylation of terminal alkenes |
Procuring the 8-methyl variant blocks competitive reaction sites, ensuring high-fidelity functionalization and drastically reducing downstream purification costs.
The electron-donating nature of the 8-methyl group specifically stabilizes radical intermediates at the C-5 position, enhancing the efficiency of Lewis acid-promoted oxidative radical silylation compared to other methyl-substituted isomers[1].
| Evidence Dimension | Isolated yield of C-5 silylated product |
| Target Compound Data | 69% yield at 1 mmol scale (8-methyl core) |
| Comparator Or Baseline | 53% yield (2-methylimidazo[1,2-a]pyridine core) |
| Quantified Difference | 16% higher yield due to optimal electronic activation |
| Conditions | Zn(OTf)2 promoted radical C-H/Si-H functionalization with tert-butyldimethylsilane |
For scaling up organosilicon-functionalized imidazopyridines, the 8-methyl group provides superior radical stabilization, leading to more efficient and scalable manufacturing.
The 3-carbaldehyde group on the electron-rich 8-methyl-2-phenylimidazo[1,2-a]pyridine core exhibits highly efficient electrophilic reactivity. When utilized in tandem Knoevenagel-Michael cyclizations to form complex bisheterocycles, it achieves near-complete conversion rapidly under environmentally benign conditions [1].
| Evidence Dimension | Reaction time and conversion efficiency |
| Target Compound Data | Complete conversion in 2-12 hours with >85% yield |
| Comparator Or Baseline | Standard aryl aldehydes (often require >24h or harsh organic solvents) |
| Quantified Difference | >50% reduction in processing time under aqueous conditions |
| Conditions | Gluconic acid aqueous solution (GAAS) catalyzed synthesis of xanthenedione hybrids |
Buyers focused on green chemistry and high-throughput library synthesis can leverage this compound's rapid condensation kinetics to streamline the production of complex drug scaffolds.
Because the 8-methyl group is a critical structural determinant for lipophilicity and receptor binding, this compound is the premier precursor for developing novel imidazopyridine-based neurological drugs, directly avoiding the off-target effects seen with unsubstituted analogs [1].
The specific push-pull electronic system created by the 8-methyl and 3-carbaldehyde groups makes this compound an ideal building block for Schiff base fluorophores, where it provides a necessary bathochromic shift compared to generic imidazopyridines [2].
Leveraging its proven 92% regioselective yield in complex alkylations, this compound serves as an optimal starting material for library generation where blocking the C-8 position is mandatory to prevent isomeric mixtures[3].